Ethyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate
Description
Ethyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate (CAS: 110969-44-3) is a benzoic acid derivative featuring an ethyl ester at the carboxyl group and a tert-butoxycarbonyl (Boc)-protected aminomethyl substituent at the para position of the aromatic ring. The Boc group serves as a temporary protective moiety for primary amines, enabling selective reactivity in multi-step syntheses, particularly in peptide and medicinal chemistry . Its molecular formula is C₁₆H₂₃NO₄, with a molecular weight of 293.36 g/mol. The compound is widely utilized in organic synthesis due to its stability under basic conditions and ease of deprotection under acidic conditions .
Properties
IUPAC Name |
ethyl 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-5-19-13(17)12-8-6-11(7-9-12)10-16-14(18)20-15(2,3)4/h6-9H,5,10H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBYJFBKZGWAFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649704 | |
| Record name | Ethyl 4-{[(tert-butoxycarbonyl)amino]methyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157311-42-7 | |
| Record name | Ethyl 4-{[(tert-butoxycarbonyl)amino]methyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate typically involves the reaction of 4-(bromomethyl)benzoic acid with tert-butyl carbamate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and purity of the product. The use of flow microreactors also improves the sustainability and efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The benzoate core can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The tert-butoxycarbonyl group can be removed using acidic conditions to yield the free amine.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitrating agents or halogens in the presence of a Lewis acid catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Deprotection: Trifluoroacetic acid or hydrochloric acid in an organic solvent.
Major Products Formed
Substitution Reactions: Substituted benzoates.
Hydrolysis: 4-(((tert-butoxycarbonyl)amino)methyl)benzoic acid.
Deprotection: 4-(aminomethyl)benzoic acid.
Scientific Research Applications
Ethyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate is widely used in scientific research, particularly in the fields of:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Pharmaceutical Research: As an intermediate in the synthesis of potential drug candidates.
Biochemistry: For the study of enzyme-substrate interactions and protein modifications.
Mechanism of Action
The mechanism of action of Ethyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate involves its ability to act as a precursor for various functional groups. The tert-butoxycarbonyl group serves as a protecting group for the amino functionality, allowing selective reactions to occur at other sites of the molecule. Upon deprotection, the free amine can participate in further chemical transformations, making this compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents on the benzylamino group, linker length, protecting groups, or additional functional modifications. Below is a systematic comparison:
Substitution on the Benzylamino Group
Variation in Protecting Groups
Linker Length and Backbone Modifications
Additional Functionalizations
Key Research Findings
Synthetic Utility: Ethyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate is synthesized via Boc protection of ethyl 4-(aminomethyl)benzoate using di-tert-butyl dicarbonate, achieving yields >90% under mild conditions .
Stability : The Boc group remains intact under basic and neutral conditions but is cleaved by trifluoroacetic acid (TFA) or HCl in dioxane .
Crystallinity : Derivatives with hydroxyl or bulky substituents (e.g., 3,5-di-tert-butyl) exhibit distinct hydrogen-bonding networks, influencing their solid-state packing .
Biological Relevance: Urea derivatives (e.g., ethyl 4-(carbamoylamino)benzoate) show inhibitory activity against aquaporins, highlighting the role of hydrogen-bonding motifs in bioactivity .
Biological Activity
Ethyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate is an organic compound with significant potential in both organic synthesis and pharmaceutical research. It features a unique structural arrangement that includes an ethyl ester group, a tert-butoxycarbonyl-protected amino group, and a benzoate core. This compound serves as an important intermediate in the synthesis of more complex molecules and potential drug candidates. While specific biological activities of this compound are not extensively documented, its structural similarities to other biologically active compounds suggest it may exhibit notable biological properties.
- Molecular Formula : CHNO
- Molecular Weight : 279.33 g/mol
- Structure : The compound's structure allows for selective reactions crucial in medicinal chemistry, particularly in developing enzyme inhibitors and receptor modulators.
The mechanism of action for this compound is primarily linked to its ability to interact with specific molecular targets and pathways. It may function as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets involved depend on the context of its application, making it valuable for targeted drug development.
Case Studies and Research Findings
- Synthesis and Evaluation : Research has indicated that the tert-butoxycarbonyl protecting group allows for selective reactions, which are crucial in medicinal chemistry. This selectivity is essential for minimizing side effects while enhancing therapeutic efficacy.
- Comparative Studies : In comparative studies, compounds similar to this compound have shown promising results in inhibiting various pathogens and modulating biological pathways. For instance, derivatives have been tested for their effects on photosynthetic electron transport in spinach chloroplasts, indicating their potential impact on cellular processes ( ).
- Pharmacological Assessments : Although specific pharmacological assessments of this compound are sparse, its role as an intermediate in synthesizing biologically active compounds highlights its importance in drug discovery ().
Q & A
Q. How can researchers design kinetic studies to evaluate Boc group stability under varying pH conditions?
- Answer : Use HPLC-MS to track Boc cleavage in buffered solutions (pH 1–12). For example, at pH <2 (simulating gastric fluid), rapid deprotection occurs. Data fitting to first-order kinetics (rate constants k) quantifies hydrolytic susceptibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
